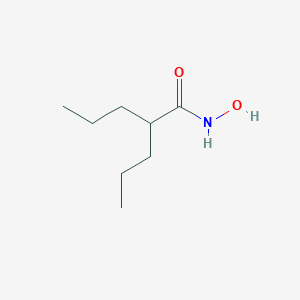

N-Hydroxy-2-propylpentanamide

Übersicht

Beschreibung

N-Hydroxy-2-propylpentanamide is a derivative of valproic acid, a compound known for its therapeutic applications, particularly in the treatment of epilepsy and bipolar disorder. This compound has garnered interest due to its potential antiproliferative effects on various cancer cell lines, making it a promising candidate for cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-propylpentanamide typically involves the hydroxylation of 2-propylpentanamide. This process can be achieved through various methods, including the use of hydroxylating agents under controlled conditions. One common approach involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using biocatalysts or chemical catalysts. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2-propylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

N-Hydroxy-2-propylpentanamide exhibits notable anticancer activity through several mechanisms, including histone deacetylase (HDAC) inhibition and modulation of reactive oxygen species (ROS) levels. Studies have shown that HO-AAVPA can induce apoptosis in various cancer cell lines, including HeLa and breast cancer cells (MCF-7, MDA-MB-231) .

Case Studies

- HeLa Cells : Research demonstrated that HO-AAVPA significantly reduces the viability of HeLa cells by promoting the translocation of high-mobility group box 1 (HMGB1) from the nucleus to the cytoplasm, which is associated with increased acetylation and altered cellular localization .

- Breast Cancer Cells : Another study highlighted that HO-AAVPA induces cell cycle arrest and decreases GPER expression in breast cancer cells, leading to reduced proliferation .

Hepatotoxicity Evaluation

Safety Profile

A critical evaluation of HO-AAVPA's hepatotoxicity revealed that it does not induce liver injury at therapeutic doses. In studies comparing HO-AAVPA with valproic acid, the former exhibited significantly lower toxicity markers, indicating a safer profile for potential therapeutic use .

Toxicology Studies

- Acute Toxicity : The compound showed an LD50 greater than 2000 mg/kg in animal models, suggesting a high safety margin for further clinical development .

- Biochemical Analysis : Parameters such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase levels remained stable, indicating minimal liver damage .

Neuroprotective Effects

Potential in Neurological Disorders

HO-AAVPA's structural similarity to valproic acid suggests potential neuroprotective effects. Its ability to modulate HDAC activity may contribute to neuroprotection against conditions such as epilepsy and neurodegenerative diseases.

Research Findings

Studies have indicated that derivatives like HO-AAVPA can enhance neuronal survival and reduce excitotoxicity in neuronal cell lines, making them candidates for further investigation in treating neurological disorders .

Epigenetic Modulation

Role in Gene Expression

The compound's ability to act as an HDAC inhibitor positions it as a valuable tool for epigenetic research. By altering histone acetylation patterns, HO-AAVPA may influence gene expression profiles associated with various diseases.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinities of HO-AAVPA with HDAC enzymes, suggesting its potential utility in developing epigenetic therapies .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer | HDAC inhibition; apoptosis induction | Reduces viability in HeLa and breast cancer cells |

| Hepatotoxicity | Minimal liver injury at therapeutic doses | High safety margin; stable liver enzyme levels |

| Neuroprotection | Modulation of neuronal survival | Potential benefits in epilepsy and neurodegeneration |

| Epigenetic Modulation | Alteration of histone acetylation | Influences gene expression; potential for therapies |

Wirkmechanismus

The mechanism of action of N-Hydroxy-2-propylpentanamide involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound induces the translocation of high mobility group box 1 (HMGB1) protein from the nucleus to the cytoplasm, leading to increased reactive oxygen species (ROS) production and triggering apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valproic Acid: The parent compound of N-Hydroxy-2-propylpentanamide, known for its use in treating epilepsy and bipolar disorder.

N-Hydroxy-2-phenylpentanamide: A similar compound with hydroxylation on a phenyl group, studied for its potential therapeutic effects.

N-Hydroxy-2-methylpentanamide: Another derivative with a methyl group, explored for its biological activities

Uniqueness

This compound stands out due to its enhanced antiproliferative effects compared to its parent compound, valproic acid. Its ability to inhibit HDACs and induce apoptosis in various cancer cell lines highlights its potential as a novel anticancer agent .

Biologische Aktivität

N-Hydroxy-2-propylpentanamide, also known as HO-AAVPA, is a derivative of valproic acid (VPA) that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its mechanisms of action, pharmacological effects, and research findings related to its biological activity.

Histone Deacetylase Inhibition

HO-AAVPA primarily functions as a selective inhibitor of histone deacetylases (HDACs) , particularly HDAC1 and HDAC8. By inhibiting these enzymes, HO-AAVPA alters the acetylation status of histones and other proteins, leading to changes in gene expression that can promote apoptosis in cancer cells .

Biochemical Pathways

The inhibition of HDACs by HO-AAVPA affects several key biochemical pathways:

- Histone Acetylation and Deacetylation Pathway : This pathway is crucial for regulating gene expression and cellular functions.

- Reactive Oxygen Species (ROS) Production : Treatment with HO-AAVPA has been shown to increase ROS levels, which can contribute to cytotoxic effects in cancer cells .

Antiproliferative Activity

HO-AAVPA has demonstrated significant antiproliferative effects across various cancer cell lines:

| Cell Line | IC50 (mM) | Treatment Duration |

|---|---|---|

| HeLa (Cervical) | 1.6 | 48 hours |

| U87-MG (Glioblastoma) | 0.01 | 48 hours |

| MCF-7 (Breast) | Varies | 48 hours |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Varies | 48 hours |

In studies, HO-AAVPA has been shown to inhibit the growth of HeLa cells by approximately 99% at effective concentrations .

Induction of Apoptosis

Research indicates that HO-AAVPA induces apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It causes cell cycle arrest in the S phase for MCF-7 cells and reduces G2/M phase progression in both MCF-7 and MDA-MB-231 cells .

- Apoptosis Rates : In a study involving breast cancer cells, apoptosis rates reached 68.4% for MCF-7 and 56.1% for MDA-MB-231 cells after 5 hours of treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of HO-AAVPA:

-

Comparative Study with Valproic Acid

A study compared the effects of HO-AAVPA with VPA on cervical cancer cell lines. Results indicated that HO-AAVPA had a significantly better antiproliferative effect and lower hepatotoxicity compared to VPA . -

Toxicological Evaluation

In an acute toxicity assessment, HO-AAVPA exhibited a high safety profile, with no significant liver injury observed at therapeutic doses. The compound's LD50 was greater than 2000 mg/kg , indicating low toxicity . -

Mechanistic Insights

Another study highlighted that HO-AAVPA not only inhibited HDAC activity but also facilitated the translocation of HMGB1 from the nucleus to the cytoplasm, further contributing to its apoptotic effects on cancer cells .

Eigenschaften

IUPAC Name |

N-hydroxy-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGIRXXBBBMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147530 | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106132-78-9 | |

| Record name | Valproic acid hydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106132-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Hydroxy-2-propylpentanamide of interest in antitumor research?

A1: this compound belongs to the hydroxamic acid family, a class of compounds known to exhibit biological activity. Specifically, some hydroxamic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.

Q2: How was this compound characterized in this study?

A2: The researchers utilized a combination of spectroscopic techniques and computational methods to characterize this compound and its organotin(IV) complex. These included:

- FTIR Spectroscopy: To identify functional groups and study the binding modes of the ligand to the tin center. []

- NMR Spectroscopy (1H, 13C, 119Sn): To determine the structure and analyze the interactions between the ligand and the tin atom. []

- Density Functional Theory (DFT): Theoretical calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level were used to predict the structures, vibrational frequencies, and NMR chemical shifts, which were then compared to experimental data. []

- Natural Bond Orbital (NBO) Analysis: This computational method was employed to assess the stability of different isomers of this compound and highlight the role of intramolecular hydrogen bonding. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.